Trifluorométhanesulfonate de 1,1,1-trifluoropropan-2-yle

Vue d'ensemble

Description

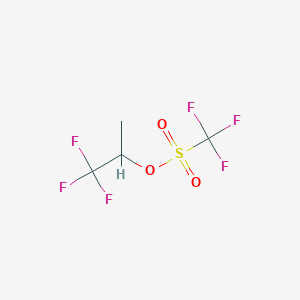

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C4H4F6O3S and its molecular weight is 246.13 g/mol. The purity is usually 95%.

The exact mass of the compound 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'autres composés

Le trifluorométhanesulfonate de 1,1,1-trifluoropropan-2-yle peut être utilisé dans la synthèse d'autres composés. Par exemple, il peut être utilisé dans la synthèse du 2-(4-hydroxy-3-méthoxyphényl)acétate de 1,1,1-trifluoropropan-2-yle et du 2-(3-éthoxy-4-hydroxyphényl)acétate de 1,1,1-trifluoropropan-2-yle .

Analyse spectrale vibrationnelle

Ce composé peut être utilisé dans l'analyse spectrale vibrationnelle des groupes OH et OD . Ce type d'analyse est important pour comprendre la structure et le comportement des molécules.

Produit chimique de recherche

Le this compound est un produit chimique de recherche utile . Il peut être utilisé dans une variété d'applications de recherche, y compris l'étude de ses propriétés physiques et chimiques, sa réactivité avec d'autres substances et ses utilisations potentielles dans de nouveaux produits ou procédés.

Activité Biologique

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate (CAS No. 212556-43-9) is a fluorinated compound with notable biological activity. This article provides an overview of its synthesis, biological interactions, and potential applications based on recent studies and findings.

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate can be synthesized through various methods involving trifluoroacetone as a precursor. The compound exhibits unique chemical properties due to the presence of trifluoromethyl groups, which enhance its reactivity and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C4H4F6O3S |

| Molecular Weight | 230.14 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate exhibits significant biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in inflammatory processes. For instance, it acts as an inhibitor of hematopoietic-type prostaglandin D synthase (H-PGDS), which is crucial in the biosynthesis of prostaglandin D2 (PGD2). This inhibition can lead to altered leukocyte behavior and has implications for treating conditions where PGD2 plays a pathological role .

Case Studies and Research Findings

Several studies have explored the biological implications of using 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate in therapeutic contexts:

- Anti-inflammatory Effects : In vivo studies demonstrated that administration of this compound resulted in reduced inflammation markers in animal models of arthritis. The compound's ability to inhibit PGD2 synthesis suggests a potential therapeutic application in inflammatory diseases .

- Neuroprotective Properties : Another study indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to its ability to modulate signaling pathways related to cell survival and apoptosis .

- Antimicrobial Activity : Preliminary investigations have shown that 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate exhibits antimicrobial properties against certain resistant bacterial strains, suggesting potential use as an antibiotic adjuvant.

Propriétés

IUPAC Name |

1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O3S/c1-2(3(5,6)7)13-14(11,12)4(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCKOEYCRHBDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212556-43-9 | |

| Record name | 1, 1, 1-Trifluoropropan-2-yl trifluoromethanesulfonatc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.